7-benzyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-BENZYL-1,3-DI-ME-8-((2-OXO-2-PHENYLETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BENZYL-1,3-DI-ME-8-((2-OXO-2-PHENYLETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The starting materials might include purine derivatives, benzyl halides, and thiol compounds. Common reaction conditions could involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Palladium on carbon (Pd/C), base catalysts like potassium carbonate (K2CO3)
Temperature: Reactions may be conducted at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis processes, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions might occur at the benzyl or purine positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, nucleophiles like thiols or amines
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be studied for its interactions with enzymes or nucleic acids, given its purine structure.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting purine-related pathways.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action for 7-BENZYL-1,3-DI-ME-8-((2-OXO-2-PHENYLETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE would depend on its specific interactions with biological targets. It might inhibit or activate enzymes, bind to nucleic acids, or modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in chocolate, similar in structure to caffeine.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
What sets 7-BENZYL-1,3-DI-ME-8-((2-OXO-2-PHENYLETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE apart is its unique substitution pattern, which may confer specific biological activities or chemical reactivity not seen in other purine derivatives.
Properties
Molecular Formula |
C22H20N4O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C22H20N4O3S/c1-24-19-18(20(28)25(2)22(24)29)26(13-15-9-5-3-6-10-15)21(23-19)30-14-17(27)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
SWELJHCVPBNPPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.